Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Cystinuria Crystallization inhibition Bioisostere

tert-Butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1889166-57-7, MFCD28404562) is a spirocyclic synthetic intermediate belonging to the 1,8-diazaspiro[4.5]decane chemotype. It features a Boc-protected piperidine nitrogen at position 8, a free secondary amine at position 1, and a hydroxyl group at position 3 of the pyrrolidine ring, providing three chemically addressable handles for parallel library synthesis.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B13341161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)O
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3
InChIKeySDHVLQXZMLGTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-1,8-Diazaspiro[4.5]Decane-8-Carboxylate: Scaffold Identity and Procurement Baseline


tert-Butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1889166-57-7, MFCD28404562) is a spirocyclic synthetic intermediate belonging to the 1,8-diazaspiro[4.5]decane chemotype . It features a Boc-protected piperidine nitrogen at position 8, a free secondary amine at position 1, and a hydroxyl group at position 3 of the pyrrolidine ring, providing three chemically addressable handles for parallel library synthesis [1]. The 1,8-diazaspiro[4.5]decane scaffold has been validated as a bioisosteric replacement for N-methylpiperazine, conferring enhanced physicochemical properties (higher Fsp³, lower logD) and improved biological potency in crystallization inhibition and PARP-1 affinity contexts [2][3]. This compound is supplied at ≥98% purity (HPLC) and is used exclusively as a research intermediate, not as a final active pharmaceutical ingredient.

Why Generic Substitution of Tert-Butyl 3-Hydroxy-1,8-Diazaspiro[4.5]Decane-8-Carboxylate with Closest Analogs Fails


The 1,8-diazaspiro[4.5]decane scaffold exhibits regioisomer-dependent biological and physicochemical properties that preclude interchangeability with its closest in-class analogs. Substitution with the 2,8-diazaspiro[4.5]decane regioisomer or the N-benzyl-protected analog alters both the vector of derivatization and the steric/electronic environment of the spirocyclic core, which has been shown to affect target engagement in crystallization inhibition, PARP-1 binding, and RIPK1 kinase inhibition by orders of magnitude [1][2]. The free N1 + 3‑OH substitution pattern of this specific compound provides a unique orthogonal protection strategy (Boc at N8, free amine at N1, free hydroxyl at C3) that is unmatched by any regioisomeric or N-substituted variant [3]. Direct head-to-head comparison data at the intermediate level are limited; the evidence below draws on class-level inference from the 1,8-diazaspiro[4.5]decane scaffold literature.

Quantitative Differentiation Evidence for Tert-Butyl 3-Hydroxy-1,8-Diazaspiro[4.5]Decane-8-Carboxylate Against Comparators


1,8-Diazaspiro[4.5]decane Scaffold 120-Fold Crystallization Inhibition Potency Gain Over Linear CDME Comparator

When the 1,8-diazaspiro[4.5]decane scaffold is incorporated into an l-cystine diamide framework (yielding LH1753), it achieves an EC₅₀ of 29.5 ± 8.6 nM in an l-cystine crystallization inhibition assay, representing a 120‑fold improvement over the linear l-cystine dimethyl ester (CDME, EC₅₀ = 3530 ± 360 nM) and a 2‑fold improvement over the N-methylpiperazine-terminated analog LH708 (EC₅₀ = 59.8 ± 7.2 nM) under identical assay conditions [1]. The target compound is the direct synthetic precursor to the 1,8-diazaspiro[4.5]decane building block used in this study; its N1 and 3‑OH positions enable the same amide coupling chemistry employed to generate LH1753.

Cystinuria Crystallization inhibition Bioisostere

Spirodiamine PARP-1 Affinity Retention with Elimination of DNA Damage Liability vs. Olaparib

In the olaparib chemotype, replacing the piperazine moiety with a 1,8-diazaspiro[4.5]decane-based spirodiamine (compound 10e) retained high PARP-1 affinity (Kᵢ = 12.6 ± 1.1 nM) while completely eliminating DNA damage induction at concentrations up to 10 μM, in contrast to olaparib and the low-affinity comparator 15b (Kᵢ = 4397 ± 1.1 nM), which induced dose-dependent DNA double-strand breaks [1]. The N1 and 3‑OH groups of the target compound offer the same spirodiamine topology and regiochemical substitution pattern as the intermediates employed in this SAR study, enabling analogous phthalazine derivatization.

PARP-1 inhibition DNA damage Bioisostere

Orthogonal Tri-Functional Handle Set: N1 (Free Amine), C3 (Free Hydroxyl), N8 (Boc-Protected) vs. Mono- and Bis-Protected Comparators

The target compound carries three chemically distinct functional groups: a Boc-protected piperidine nitrogen (N8), a free secondary amine (N1), and a free secondary alcohol (C3‑OH). In contrast, the commercially available tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 885279‑92‑5) lacks the 3‑OH handle, and tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1357353‑34‑4) has N1 capped with a benzyl group requiring hydrogenolysis for deprotection, which is incompatible with many reduction-sensitive substrates [1]. This orthogonal protection pattern enables sequential amidation at N1, O‑alkylation/acylation at C3‑OH, and final Boc deprotection at N8 without protecting group manipulation, a synthetic efficiency advantage over all closest analogs.

Orthogonal protection Library synthesis Scaffold diversification

In Vivo Efficacy Proxy: 1,8-Diazaspiro[4.5]decane-Based Inhibitor Reduces Stone Formation by 85% vs. Vehicle Control in Cystinuria Mouse Model

LH1753, synthesized directly from a 1-Boc-1,8-diazaspiro[4.5]decane building block analogous to the target compound, reduced stone formation to 8% (2/25 mice) vs. 54.9% (28/51 mice) in vehicle-treated Slc3a1-knockout mice over 8 weeks of daily oral gavage at 150 μmol/kg, with no adverse effect on body weight gain (14.6% vs. 13.0% in controls) [1]. The target compound provides the identical spirocyclic core and N1 reactivity required to prepare this class of inhibitors.

In vivo efficacy Cystinuria Stone prevention

Optimal Research and Industrial Application Scenarios for Tert-Butyl 3-Hydroxy-1,8-Diazaspiro[4.5]Decane-8-Carboxylate


Parallel Library Synthesis for Crystallization Inhibitor Lead Optimization

The orthogonal N1 (free amine), C3‑OH, and N8‑Boc handles enable sequential diversification without protecting group crossover. Medicinal chemistry teams can perform amide coupling at N1, etherification or esterification at C3‑OH, and Boc removal at N8 for final functionalization, all in three synthetic steps. This is directly relevant to programs targeting l-cystine crystallization inhibition, where EC₅₀ values as low as 29.5 nM have been achieved using the 1,8-diazaspiro[4.5]decane scaffold [1].

PARP-1 Inhibitor Development with Reduced Genotoxicity Risk

In the olaparib framework, the spirodiamine core (structurally accessible from the target compound) retained high PARP-1 affinity (Kᵢ = 12.6 nM) while eliminating DNA damage induction at concentrations up to 10 μM, a phenotype not observed with the piperazine-containing parent drug [1]. Researchers developing next-generation PARP inhibitors for inflammatory indications, where genotoxicity is a key liability, should prioritize this scaffold over linear piperazine-based intermediates.

Scaffold-Hopping Campaigns from N-Methylpiperazine to Spirocyclic Bioisosteres

The 1,8-diazaspiro[4.5]decane scaffold has been validated as a bioisosteric replacement for N-methylpiperazine, delivering a 2‑fold potency improvement in crystallization inhibition (EC₅₀ 29.5 vs. 59.8 nM) [1] and favorable physicochemical property shifts (higher Fsp³, lower logD) [2]. The target compound is an ideal entry point for any scaffold-hopping exercise where replacing a terminal piperazine group with a conformationally constrained spirodiamine is desired.

Academic Medicinal Chemistry Training and Undergraduate Research

The compound's three differentiable functional groups make it an instructive substrate for teaching orthogonal protection strategies, sequential derivatization, and spirocyclic scaffold elaboration in academic laboratory courses. The established synthetic route via bromine-mediated 5-endo cyclization can be executed at 5–20 g scale [1], providing sufficient material for semester-long research projects.

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.